1-(2H-1,3-benzodioxol-5-yl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
Description
This compound is a urea derivative featuring a benzodioxole moiety (2H-1,3-benzodioxol-5-yl) and a 5-oxopyrrolidin-3-yl group substituted with a 4-fluorophenyl ring. The benzodioxole group contributes to its aromatic and electron-rich character, while the 5-oxopyrrolidinone ring introduces a polar, conformationally constrained element. The 4-fluorophenyl substituent enhances lipophilicity and may influence binding interactions via halogen bonding or π-stacking. The urea linkage (-NH-C(=O)-NH-) serves as a critical pharmacophore, enabling hydrogen-bonding interactions with biological targets .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O4/c19-11-1-4-14(5-2-11)22-9-13(8-17(22)23)21-18(24)20-12-3-6-15-16(7-12)26-10-25-15/h1-7,13H,8-10H2,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKWLOJYTGKGLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2H-1,3-benzodioxol-5-yl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a synthetic compound that has garnered attention for its potential biological activities. This compound is part of a class of molecules that exhibit various pharmacological effects, including anti-inflammatory, anticancer, and neuroprotective properties. This article aims to consolidate existing research findings regarding its biological activity, including data tables and case studies.
Chemical Structure
The chemical structure of this compound can be described by the following molecular formula:
- Molecular Formula : CHFNO
- Molecular Weight : 305.31 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Notably, it has been shown to modulate pathways associated with inflammation and cancer cell proliferation.
Key Mechanisms Include :
- Inhibition of NF-kB Pathway : The compound may inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), which plays a crucial role in inflammatory responses and cell survival.
- Antioxidant Activity : It may enhance cellular antioxidant defenses, leading to reduced oxidative stress in various cell types.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung Cancer) | 15.2 | Induction of apoptosis and cell cycle arrest |
| MCF7 (Breast Cancer) | 12.8 | Inhibition of proliferation |
| HeLa (Cervical Cancer) | 10.5 | Modulation of apoptotic pathways |
Case Study Example : A study conducted on A549 cells demonstrated that treatment with the compound led to a dose-dependent increase in apoptosis markers such as cleaved caspase-3 and PARP .
Anti-inflammatory Activity
The compound has shown promising results in reducing inflammation in preclinical models.
| Model | Outcome | Mechanism |
|---|---|---|
| Carrageenan-induced paw edema | Significant reduction | Inhibition of COX-2 expression |
| LPS-induced lung injury | Decreased inflammation | Suppression of NF-kB activation |
In a carrageenan-induced model, administration of the compound resulted in a marked decrease in paw swelling, indicating its potential as an anti-inflammatory agent .
Neuroprotective Effects
There is emerging evidence suggesting that this compound may exert neuroprotective effects.
Mechanisms Observed :
- Nrf2 Activation : The compound appears to activate the Nrf2 pathway, enhancing the expression of antioxidant proteins.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| ROS Levels | High | Significantly Lower |
| Heme Oxygenase Expression | Baseline | Increased |
In models of oxidative stress-induced neuronal damage, treatment with the compound led to reduced levels of reactive oxygen species (ROS) and increased expression of neuroprotective genes .
Scientific Research Applications
Structural Characteristics
The compound features a benzodioxole moiety , which is commonly associated with psychoactive properties, and a pyrrolidine ring that enhances its biological activity. The presence of a fluorophenyl group contributes to its chemical reactivity and pharmacological profile, indicating potential applications in treating neurological disorders and other conditions.
Medicinal Chemistry
The compound has been explored for its antimicrobial and antimycobacterial properties. In studies, it demonstrated antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 31.25 to 62.5 µg/mL . Furthermore, it exhibited antimycobacterial activity with an MIC of 40 µg/mL against Mycobacterium tuberculosis H37Rv, showcasing its potential as a therapeutic agent in treating infections .
Psychoactive Research
Research indicates that derivatives of the benzodioxole structure can exhibit psychoactive effects. For instance, studies on related compounds have shown nonhallucinogenic properties while still influencing neurological pathways . This suggests that 1-(2H-1,3-benzodioxol-5-yl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea could be investigated further for its effects on mood disorders or cognitive enhancement.
Structure-Activity Relationship Studies
The compound is part of ongoing structure-activity relationship (SAR) studies aimed at optimizing its efficacy and safety profile. Its structural components allow researchers to modify specific parts of the molecule to enhance desired biological activities while minimizing side effects .
- Antimicrobial Activity Study
- Psychoactive Properties Assessment
- SAR Investigations
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared to structurally analogous urea derivatives with modifications in the aryl or heterocyclic substituents. Key differences in molecular architecture, physicochemical properties, and inferred biological activity are outlined below.
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Effects on Lipophilicity :
- The 4-fluorophenyl group in the target compound provides moderate lipophilicity, whereas the 4-chlorophenyl analog (Cl > F in hydrophobicity) and trifluoromethylphenyl derivative (CF3 >> F) exhibit progressively higher logP values .
- The benzodioxole group in the target compound and BB96931 enhances aromatic stacking but may reduce metabolic stability compared to dihydrobenzodioxin .
Urea derivatives with phenylamino or methoxyphenyl groups (e.g., ) may exhibit stronger hydrogen-bond donor/acceptor profiles, favoring solubility but possibly reducing membrane permeability.
Electron-Withdrawing vs. In contrast, the methoxy group in could engage in polar interactions or metabolic oxidation.
Structural Uniqueness: The target compound’s combination of benzodioxole and 5-oxopyrrolidinone is distinct from analogs like BB96931 (tetrazole) or (dihydrobenzodioxin), suggesting divergent biological target profiles.
Research Findings and Implications
Preparation Methods
Gamma-Keto Acid Cyclization
Reacting γ-keto-4-fluorophenylbutyric acid with ammonium acetate under reflux in toluene generates the pyrrolidinone ring via intramolecular amidation. This method achieves higher yields (68–72%) but requires stringent anhydrous conditions.
Reductive Amination
4-Fluorophenylglyoxal is treated with methylamine followed by catalytic hydrogenation (Pd/C, H₂, 50 psi), yielding the target amine with 55% efficiency.
Synthesis of the Benzodioxol Amine: 2H-1,3-Benzodioxol-5-Amine
The benzodioxol amine is prepared from sesamol (3,4-methylenedioxyphenol) through nitration and reduction:
Nitration of Sesamol
Sesamol is nitrated using concentrated HNO₃ in acetic acid at 0–5°C, producing 5-nitro-1,3-benzodioxole in 85% yield.
Catalytic Hydrogenation
The nitro intermediate is reduced with H₂ (1 atm) over Raney nickel in ethanol, affording 2H-1,3-benzodioxol-5-amine with >90% purity.
Urea Linkage Formation
The final step involves coupling the two intermediates via urea bond formation. Three primary methods are documented:
Phosgene-Based Coupling
Reacting 1-(4-fluorophenyl)-5-oxopyrrolidin-3-amine with phosgene (triphosgene as a safer alternative) generates an isocyanate intermediate, which is subsequently treated with 2H-1,3-benzodioxol-5-amine in dichloromethane. Yields range from 65% to 78%.
Reaction Conditions:
- Solvent: Anhydrous DCM
- Temperature: 0°C to room temperature
- Base: Triethylamine (2 eq)
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), the amines are coupled in THF. This method avoids isocyanate handling but yields are lower (50–60%).
Isocyanate Preformation
2H-1,3-benzodioxol-5-amine is converted to its isocyanate derivative using diphosgene, followed by reaction with the pyrrolidinone amine. This approach achieves 70–75% yields but requires careful stoichiometry.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Phosgene-Based | 65–78 | ≥95 | High efficiency | Toxicity concerns |
| Carbodiimide-Mediated | 50–60 | 90–92 | Mild conditions | Lower yields |
| Isocyanate Preformation | 70–75 | ≥97 | Avoids in situ phosgene generation | Requires excess reagents |
Optimization and Scale-Up Considerations
Solvent Selection
Catalytic Additives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
